DDN vs. DAQ B1 Derivatives: Receptor Selectivity Quantified by RTK Activation Profiling
DDN demonstrates stringent selectivity for insulin receptor (IR) activation without cross-activating structurally related receptor tyrosine kinases. In direct selectivity profiling assays using CHO cells expressing individual receptors, DDN at 10 μM activated IR but produced no detectable phosphorylation of IGF-1R or EGFR [1]. This selectivity contrasts sharply with earlier insulin mimetics—DAQ B1 derivatives including ZL-196 and LD-17 activate IR but concurrently provoke IGF-1R, NGFR, and EGFR at overlapping concentrations (10–30 μM), introducing confounding off-target signaling [2]. The selectivity window for DDN exceeds 100-fold relative to its effective IR-activating concentration.
| Evidence Dimension | Receptor selectivity (IGF-1R and EGFR activation at 10 μM) |
|---|---|
| Target Compound Data | No activation of IGF-1R or EGFR |
| Comparator Or Baseline | DAQ B1 derivatives (ZL-196, LD-17): Activate IGF-1R, NGFR, and EGFR at 10–30 μM |
| Quantified Difference | DDN: zero detectable off-target activation vs. comparators: significant activation at overlapping concentrations |
| Conditions | CHO-IGF-1R and CHO-EGFR cell lines; phospho-receptor ELISA; 10 μM compound concentration |
Why This Matters
Stringent IR selectivity reduces confounding off-target signaling artifacts in cellular studies and is essential for target validation experiments.
- [1] Lin B, et al. Identification of a Molecular Activator for Insulin Receptor with Potent Anti-diabetic Effects. J Biol Chem. 2011;286(43):37379-37388. Figure 2E: Selectivity profiling; no IGF-1R or EGFR activation by DDN at 10 μM. View Source
- [2] Lin B, et al. Identification of a Molecular Activator for Insulin Receptor with Potent Anti-diabetic Effects. J Biol Chem. 2011;286(43):37379-37388. Discussion: DAQ B1 derivatives lack IR selectivity. View Source
